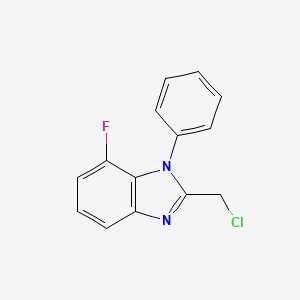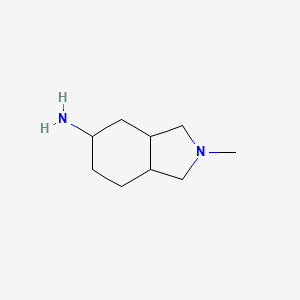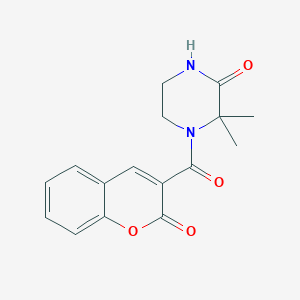
3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structures, and biological activities, which can be used to infer properties about the compound .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the addition of substituted alkyl amines to diethyl maleate, cyclization reactions, and the use of bromoacyl chlorides for obtaining N-acyl derivatives . For example, the synthesis of 3-oxo-1,4-piperazine-2-acetic acid esters, which share a similar piperazine core to the compound of interest, is achieved by reacting ethylene diamine with diethyl maleate followed by cyclization . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate chromene-3-carbonyl moiety at the relevant step.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" often features intramolecular interactions such as hydrogen bonding, which can influence the compound's stability and reactivity . For instance, a related compound with a piperazine ring is characterized by a weak intramolecular C—H⋯N interaction . Such interactions are important for the overall molecular conformation and could be present in the compound of interest as well.
Chemical Reactions Analysis
The reactivity of similar compounds includes interactions with various reagents to form heterocycles, such as triazines and triazepines, which are of interest due to their potential anti-tumor properties . The compound "this compound" may also undergo reactions with different reagents to form novel structures with potential biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit antimicrobial activity and significant activity against aspartate transcarbamoylase . Additionally, the crystal packing and hydrogen-bonding networks of similar compounds can vary, leading to different polymorphic forms, which can affect solubility, stability, and bioavailability . These properties are crucial for the development of pharmaceutical agents and could be relevant for the compound .
Scientific Research Applications
Synthesis Techniques
Researchers have developed methods for synthesizing chromene derivatives, including compounds structurally related to 3,3-dimethyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one, utilizing one-pot, three-component reactions. These methods facilitate the efficient production of chromene compounds, which are of interest due to their diverse biological activities (M. Amirnejad et al., 2013).
Biological Evaluation
Compounds containing the chromene moiety have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi. This highlights the potential of chromene derivatives in developing new antimicrobial agents (Divyesh Patel et al., 2012). Furthermore, chromene-piperazine conjugates have been investigated for their anti-proliferative activities against cancer cell lines, demonstrating the therapeutic potential of such compounds in cancer treatment (I. Parveen et al., 2017).
Chemical Properties and Applications
The chemical properties of piperazine derivatives, including those similar to the target compound, have been studied in the context of carbon dioxide capture. This research is aimed at enhancing the efficiency of CO2 absorption processes, which is crucial for environmental protection and industrial applications (S. Gangarapu et al., 2014).
Novel Therapeutic Approaches
Chromene derivatives have been explored for their neuroprotective properties, offering a multi-target therapeutic approach for the treatment of neurodegenerative diseases such as Alzheimer's disease. This research indicates the broad applicability of chromene compounds in addressing complex health issues (L. Lecanu et al., 2010).
Mechanism of Action
Target of Action
It is known that 2h-chromenes, a class of compounds to which this molecule belongs, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
2h-chromenes have been reported to exhibit a range of biological activities through multiple mechanisms . These mechanisms often involve interactions with biological targets leading to changes in cellular processes .
Biochemical Pathways
2h-chromenes have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . These activities include anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and lipophilicity, can influence its pharmacokinetic behavior .
Result of Action
2h-chromenes have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Future Directions
The future research directions in the field of coumarin compounds are vast. They have been intensively screened for different biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Therefore, the development of new coumarin compounds and the exploration of their potential applications is a promising area of research .
properties
IUPAC Name |
3,3-dimethyl-4-(2-oxochromene-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-16(2)15(21)17-7-8-18(16)13(19)11-9-10-5-3-4-6-12(10)22-14(11)20/h3-6,9H,7-8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFVHHTUOQWFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

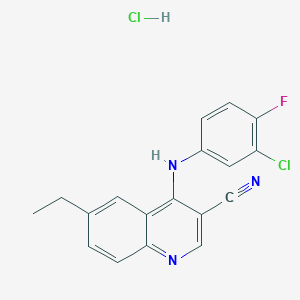
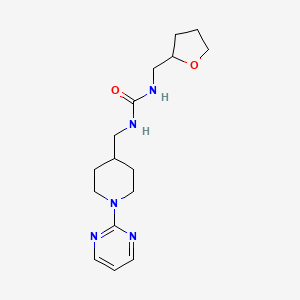
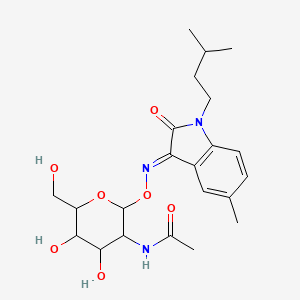
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)
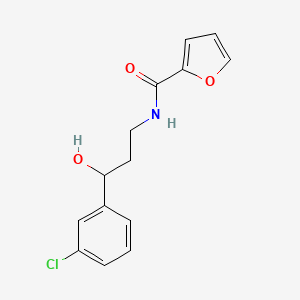
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)
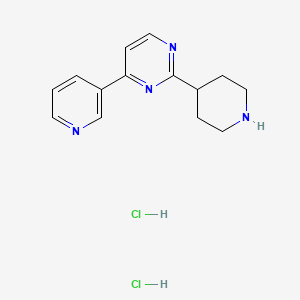

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)
